molecular formula C12H8F2N4O2S B11197685 N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197685
M. Wt: 310.28 g/mol
InChI Key: WGUZQPLGFQTYON-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a recognized and potent allosteric inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary research value lies in its ability to selectively and potently inhibit AMPK activity, which is crucial for dissecting the complex metabolic signaling pathways governed by this kinase. Studies have utilized this compound to investigate the role of AMPK in various biological contexts, including the regulation of glucose homeostasis and lipid metabolism, where it helps to delineate the effects of AMPK suppression. For instance, research has shown that this inhibitor can suppress AMPK activity in skeletal muscle cells and abrogate the stimulatory effects of AMPK-activating compounds on glucose uptake, providing direct evidence for AMPK's role in this process. Furthermore, its application extends to cancer research, particularly in exploring the metabolic dependencies of cancer cells, as AMPK inhibition can alter energy-sensing pathways that tumors may rely on for survival and growth. By serving as a precise chemical tool to block AMPK signaling, this compound enables researchers to unravel the kinase's specific contributions to cellular processes and disease pathologies, offering critical insights that could inform future therapeutic strategies.

Properties

Molecular Formula

C12H8F2N4O2S

Molecular Weight

310.28 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H8F2N4O2S/c13-8-3-9(14)5-10(4-8)17-21(19,20)11-1-2-12-16-15-7-18(12)6-11/h1-7,17H

InChI Key

WGUZQPLGFQTYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C=C1S(=O)(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Sulfonyl Chloride Synthesis :

    • A pyridine-6-sulfonyl chloride derivative is prepared. For example, 2-chloropyridine-5-sulfonyl chloride or 2-chloropyridine-6-sulfonyl chloride may be used as starting materials.

    • Reaction Conditions : Reacting pyridine derivatives with chlorosulfonic acid or thionyl chloride under anhydrous conditions.

  • Amination with 3,5-Difluoroaniline :

    • The sulfonyl chloride reacts with 3,5-difluoroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

    • Example :

      Pyridine-6-sulfonyl chloride+3,5-difluoroanilineBaseN-(3,5-difluorophenyl)pyridine-6-sulfonamide+HCl\text{Pyridine-6-sulfonyl chloride} + \text{3,5-difluoroaniline} \xrightarrow{\text{Base}} \text{N-(3,5-difluorophenyl)pyridine-6-sulfonamide} + \text{HCl}
    • Yield : Reported yields range from 70–90% depending on reaction conditions.

Cyclization to Form the Triazole Ring

The hydrazinyl intermediate undergoes cyclization to form thetriazolo[4,3-a]pyridine core. Two primary methods are reported:

Method A: Acid-Catalyzed Cyclization

  • Reagents : Hydrazine hydrate or sodium nitrite in acidic media.

  • Mechanism :

    • Formation of a diazonium intermediate followed by intramolecular cyclization.

  • Example :

    2-Hydrazinylpyridine sulfonamideHNO2/H2SO4Triazolopyridine sulfonamide\text{2-Hydrazinylpyridine sulfonamide} \xrightarrow{\text{HNO}_2/\text{H}_2\text{SO}_4} \text{Triazolopyridine sulfonamide}
  • Yield : 60–80%.

Method B: Oxidative Cyclization

  • Reagents : N-chlorosuccinimide (NCS) in DMF.

  • Mechanism :

    • Oxidative cyclization of hydrazone derivatives to form the triazole ring.

  • Conditions : 0°C to room temperature, followed by neutralization with triethylamine.

  • Yield : >90%.

Alternative Synthetic Routes

Route 1: Chlorosulfonyl Intermediate Pathway

  • Chlorination of Thiols :

    • 5-Amino-3-mercapto-1,2,4-triazole is chlorinated to form 5-amino-3-chlorosulfonyl-1,2,4-triazole.

  • Condensation with Anilines :

    • Reaction with 3,5-difluoroaniline to form the sulfonamide.

Route 2: Piperazine-Mediated Cyclization

  • Formation of Carbamimidothioate Intermediates :

    • Reaction of pyridine sulfonamides with dimethyl N-cyanodithioiminocarbonate.

  • Hydrazine-Mediated Cyclization :

    • Refluxing with hydrazine hydrate in ethanol or acetonitrile.

Comparative Data on Synthesis Methods

Method Reagents/Conditions Yield References
Sulfonamide Formation3,5-Difluoroaniline, pyridine, 0°C70–90%
Hydrazine SubstitutionHydrazine hydrate, i-propanol, reflux80%
Acid-Catalyzed CyclizationHNO₂/H₂SO₄, 25°C60–80%
Oxidative CyclizationNCS, DMF, 0°C → RT>90%

Challenges and Optimization Strategies

  • Regioselectivity :

    • Chlorination of pyridine derivatives requires precise control to avoid side reactions.

  • Purification :

    • Column chromatography or recrystallization is often needed to isolate pure sulfonamide intermediates.

  • Scalability :

    • Industrial methods prioritize high-yield steps (e.g., oxidative cyclization with NCS).

Research Findings and Applications

Antimalarial Activity

  • Derivatives of triazolopyridine sulfonamides exhibit inhibitory activity against Plasmodium falciparum, with IC₅₀ values in the micromolar range.

  • Example : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) derivatives show potent activity.

Structural Insights

  • Docking studies suggest that the sulfonamide group interacts with catalytic residues in target enzymes (e.g., falcipain-2).

  • The triazole ring enhances planarity, facilitating π-π interactions with aromatic residues .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Research has demonstrated that this compound exhibits potent inhibitory effects on falcipain-2, an enzyme crucial for the survival of the malaria parasite.

Key Findings:

  • Inhibition Mechanism : The compound binds effectively to falcipain-2, leading to significant inhibition and thus preventing the parasite from thriving in host organisms .
  • In Vitro Activity : In vitro studies have shown that derivatives of this compound can achieve low IC50 values (as low as 2.24 μM), indicating strong antimalarial potential .

Synthesis and Structure

The synthesis of this compound typically involves several chemical reactions that yield a compound with a unique triazole-pyridine structure featuring a sulfonamide group. The specific fluorine substitutions enhance its biological activity compared to other similar compounds.

Beyond its antimalarial properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Properties : Similar compounds within the triazolo-pyridine class have demonstrated antimicrobial activity against various pathogens .
  • Potential Anticancer Activity : Some derivatives are being investigated for their anticancer properties due to their structural similarities with known anticancer agents.

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • A study published in the National Institutes of Health explored a virtual library of triazolo-pyridine sulfonamides for their antimalarial activity. Among 1561 compounds screened using molecular docking methods targeting falcipain-2, this compound emerged as a promising candidate for further development .

Comparative Analysis of Related Compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideChlorine substitutionAntimicrobial properties
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideDifferent aromatic substitutionPotential anticancer activity

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes, such as cysteine proteases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of key substrates, thereby disrupting essential biological processes. This mechanism is particularly relevant in the context of antimalarial activity, where the inhibition of Plasmodium falciparum cysteine proteases can hinder the parasite’s ability to degrade hemoglobin .

Comparison with Similar Compounds

Positional Isomerism: 6- vs. 8-Sulfonamide Derivatives

The positional isomer N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide () differs in the sulfonamide group’s attachment site (8-position vs. 6-position). Key distinctions include:

  • Synthesis : Both isomers are synthesized via cyclization of hydrazinylpyridine sulfonamides with methyl ortho-formate, but yields and reaction conditions may vary with substitution patterns .

Substituent Modifications on the Triazolopyridine Core

N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () highlights the impact of additional substitutions:

  • 3-Methyl Group : Introduces steric bulk, increasing molecular weight (431.0 g/mol vs. ~310.3 g/mol for the 8-sulfonamide isomer) and raising the melting point to 198–199°C .
  • N-Benzyl Substitution : The 4-fluorobenzyl group alters solubility and electronic properties, as evidenced by distinct ¹H-NMR shifts (e.g., 4.81 ppm for CH₂) .

Heterocyclic and Aromatic Substitutions

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide () demonstrates further diversification:

  • Dual Aromatic Substitutions : The 3,5-difluorophenylmethyl and 4-methoxyphenyl groups enhance lipophilicity (molecular weight: 444.5 g/mol) and may influence receptor binding .
  • Spectral Data : The presence of a methoxy group (SMILES: COc1ccc...) and difluorophenyl moiety would result in distinct NMR and mass spectral profiles compared to simpler analogs .

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide C₁₂H₈F₂N₄O₂S 310.3 184–186 8-sulfonamide, 3,5-difluorophenyl
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-6-sulfonamide C₂₀H₁₆ClFN₄O₂S 431.0 198–199 3-methyl, 4-fluorobenzyl, 4-chlorophenyl
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-6-sulfonamide C₂₁H₁₈F₂N₄O₃S 444.5 N/A 3-methyl, 4-methoxyphenyl, 3,5-difluorophenylmethyl

Biological Activity

N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in antimalarial and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C12H8F2N4O2S
  • Molecular Weight : 310.279 g/mol

The compound features a triazolo-pyridine scaffold with a sulfonamide group, which is significant for its biological activity. The presence of fluorine atoms enhances the lipophilicity and potentially the bioavailability of the compound.

Antimalarial Activity

Recent studies have highlighted the potential of this compound as an antimalarial agent. A virtual library of compounds was screened against the falcipain-2 enzyme, which is crucial for the life cycle of Plasmodium falciparum. The following findings were reported:

  • In vitro Activity : Selected compounds from a synthesized library exhibited significant antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM against Plasmodium falciparum .
Compound NameIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Plasmodium falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Plasmodium falciparum

These results suggest that compounds with similar structural motifs could serve as lead candidates for further development in antimalarial drug discovery.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are emerging as promising candidates in cancer immunotherapy. This compound has shown potential in:

  • IDO1 Inhibition : The compound demonstrated sub-micromolar potency in inhibiting IDO1 in vitro, enhancing immune responses against tumors .
Activity TypeIC50 (μM)
IDO1 Inhibition< 1.0

This inhibition is crucial as it may enhance the efficacy of other immunotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Fluorine Substitution : The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring increases lipophilicity and biological activity.
  • Sulfonamide Group : This functional group is essential for interaction with biological targets and enhances solubility.

Case Studies

A study conducted by Karpina et al. (2020) synthesized and evaluated a series of triazolo-pyridine sulfonamides for their antimalarial activity. The study utilized both virtual screening and molecular docking methods to identify promising candidates .

Another investigation focused on the role of IDO1 inhibitors in cancer therapy highlighted that modifications to the triazolo-pyridine scaffold can lead to improved potency and selectivity against cancer cell lines .

Q & A

Q. What is the optimized synthetic route for N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

The compound is synthesized via cyclization of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide with methyl ortho-formate under reflux conditions. Key steps include:

  • Hydrazine intermediate preparation : Reacting sulfonyl chloride derivatives with hydrazine hydrate.
  • Cyclization : Heating the hydrazinyl precursor with methyl ortho-formate in acetic acid, yielding the triazolo[4,3-a]pyridine core.
  • Purification : Recrystallization from ethanol/water mixtures, achieving 82% yield and purity confirmed by elemental analysis (C: 46.29%, N: 17.99%, S: 10.38%) .

Q. How is structural confirmation performed for this compound?

  • 1H-NMR : Peaks at δ 9.40 (s, H-3), 8.79 (d, H-5), and 11.44 (br. s, SO2NH) confirm triazole and sulfonamide moieties. Aromatic protons (3,5-difluorophenyl) appear as multiplets at δ 6.70–6.88 .
  • Elemental Analysis : Matches calculated values (e.g., C 46.45% vs. found 46.29%), ensuring purity and stoichiometric integrity .

Q. What in vitro biological activities have been evaluated?

The compound was screened for antimalarial activity against Plasmodium falciparum strains.

  • IC50 values : Determined via SYBR Green assays, with comparisons to chloroquine.
  • Selectivity : Cytotoxicity assessed in mammalian cell lines (e.g., HEK293) to establish therapeutic indices .

Advanced Research Questions

Q. How do structural modifications influence activity? Insights from SAR studies.

Substituents on the triazole ring and aryl group significantly modulate activity:

  • Fluorine substitution : The 3,5-difluorophenyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects, as seen in analogs like flumetsulam (a triazolo-sulfonamide herbicide) .
  • Methyl/ethyl groups : Addition at the triazole 3-position (e.g., compound 6c ) reduces antimalarial potency but improves metabolic stability .
  • Methodological approach : Systematic substitution followed by in vitro dose-response assays and molecular docking to identify critical pharmacophores.

Q. What strategies are used to assess metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS.
  • CYP450 inhibition screening : Evaluate potential drug-drug interactions using fluorogenic substrates.
  • In silico tools : Predict metabolic hotspots (e.g., vulnerable C-H bonds) using software like MetaSite .

Q. How can molecular docking elucidate target engagement mechanisms?

  • Target selection : Prioritize malarial enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) based on structural homology.
  • Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models.
  • Validation : Compare docking scores with experimental IC50 values; key interactions (e.g., hydrogen bonds with sulfonamide oxygen) confirm binding hypotheses .

Q. What analytical methods quantify this compound in biological matrices?

  • HPLC-UV/LC-MS : Reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid).
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction for plasma/brain homogenates.
  • Validation parameters : Linearity (0.1–50 µg/mL), LOD/LOQ, and recovery rates (>85%) .

Q. Are there crystallographic data for this compound? Challenges in crystallization.

No published crystal structures exist, but similar triazolo-sulfonamides (e.g., 3-(4-methoxyphenyl)-6-(phenylsulfonyl)-thiazolo-pyrrolo-pyrrole ) require:

  • Slow evaporation : From DMSO/water mixtures.
  • Cryoprotection : Glycerol for X-ray diffraction. Challenges include low solubility and polymorphic variability .

Q. How is in vitro toxicity profiled during lead optimization?

  • Cytotoxicity assays : MTT/WST-1 in HEK293 or HepG2 cells (48–72 hr exposure).
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk.
  • Mitochondrial toxicity : Seahorse extracellular flux analysis for OCR/ECAR metrics .

Q. What formulation strategies improve aqueous solubility?

  • Salt formation : React with sodium bicarbonate to generate a sulfonamide sodium salt.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.3) for enhanced bioavailability .

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